molecular formula C12H9ClFNO2 B1470131 1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1500987-02-9

1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Cat. No. B1470131
CAS RN: 1500987-02-9
M. Wt: 253.65 g/mol
InChI Key: AVAXGXGCTIWCGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid (CFPCA) is an organic compound belonging to the class of pyrroles. It is a colorless, crystalline solid with a melting point of 157-158 °C and a boiling point of 187-188 °C. CFPCA is soluble in water and organic solvents such as ethanol, acetone, and ethyl acetate. CFPCA is a versatile compound that is used in a variety of scientific and industrial applications.

Scientific Research Applications

Anti-Inflammatory Compound

The compound has been identified as a potential anti-inflammatory agent . It was designed using the prodrug approach and showed anti-inflammatory and analgesic activity comparable to that of the COX-2 inhibitor lumiracoxib, without gastro-ulceration effects . This makes it a promising candidate for the treatment of chronic inflammatory diseases .

Analgesic Compound

In addition to its anti-inflammatory properties, the compound also exhibits analgesic (pain-relieving) activity . This could make it useful in the management of pain, particularly in conditions associated with inflammation .

Non-Ulcerogenic Prototype

The compound has been identified as a new non-ulcerogenic prototype for the treatment of chronic inflammatory diseases . This means it could potentially offer the benefits of anti-inflammatory drugs without the side effect of causing ulcers .

Inhibition of Cell Migration

Using a thioglycollate-induced peritonitis model, the compound was shown to inhibit cell migration by 50.4%, while lumiracoxib inhibited it by 18% . This suggests potential applications in conditions where inhibition of cell migration could be beneficial .

Potential Role in Drug Synthesis

The compound could potentially play a role in the synthesis of other drugs. For instance, it could be used as a building block in the synthesis of more complex molecules with therapeutic applications .

Research Tool in Pharmacology

Given its biological activity, the compound could be used as a research tool in pharmacology. It could be used to study the mechanisms of inflammation and pain, and the role of COX-2 inhibitors .

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAXGXGCTIWCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloro-6-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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